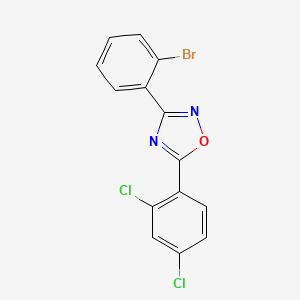

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a class of heterocyclic compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazoles has been extensively studied for various properties, including antibacterial, anti-inflammatory, analgesic, and optical properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives in the presence of phosphorous oxychloride, as seen in the synthesis of novel 1,3,4-oxadiazole derivatives with anti-inflammatory and analgesic properties . The synthesis process is supported by various spectroscopic methods such as IR, NMR, and mass spectroscopy to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution of different phenyl groups at the 2nd and 5th positions of the ring can significantly alter the compound's properties. Spectral data, including IR, NMR (1D and 2D), and mass spectra, are used to characterize these compounds .

Chemical Reactions Analysis

1,3,4-oxadiazoles can undergo various chemical reactions, including Suzuki cross-coupling reactions, which are used to synthesize symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole . These reactions typically involve palladium catalysis and can introduce different aryl groups to the oxadiazole core, affecting the compound's absorption, emission spectra, and electrochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles, such as thermal stability and melting points, are studied using techniques like TG and DSC analysis . The thermal degradation kinetics can be analyzed using model-free kinetic methods to understand the stability of these compounds under various conditions. Additionally, the optical nonlinearity of certain 1,3,4-oxadiazole derivatives has been measured using open-aperture z-scan experiments, indicating potential applications in optoelectronics .

Safety And Hazards

- Toxicity : Assess the compound’s toxicity based on available data.

- Handling Precautions : Follow standard laboratory safety protocols.

- Environmental Impact : Consider its impact on the environment.

Zukünftige Richtungen

- Biological Studies : Investigate its pharmacological activities, including antitumor, anti-inflammatory, or antimicrobial effects.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

- Drug Development : Evaluate its potential as a lead compound for drug development.

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2O/c15-11-4-2-1-3-9(11)13-18-14(20-19-13)10-6-5-8(16)7-12(10)17/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJONQGCEQKHBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650342 |

Source

|

| Record name | 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

CAS RN |

1000339-26-3 |

Source

|

| Record name | 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)